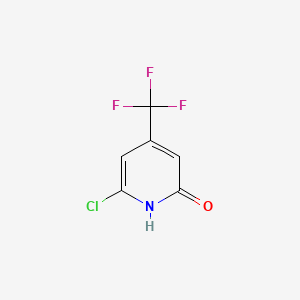

6-Chloro-4-(trifluoromethyl)pyridin-2-ol

Description

Overview of Research Trajectories for Fluorinated Pyridine (B92270) Derivatives

The incorporation of fluorine and fluorinated groups, such as the trifluoromethyl (CF3) group, into organic molecules has been a major research trend in medicinal and agrochemical chemistry for several decades. nih.govchemeurope.com The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. researchgate.net Consequently, research into fluorinated pyridine derivatives has been prolific, with a focus on developing new synthetic methodologies to introduce these groups and exploring the applications of the resulting compounds. nih.govsemanticscholar.orgresearchoutreach.org The trajectory of this research often involves the synthesis of novel fluorinated building blocks, like 6-Chloro-4-(trifluoromethyl)pyridin-2-ol, which can then be used to construct more complex and potentially bioactive molecules. acs.org

Interdisciplinary Relevance in Chemical Sciences

The structural motifs present in this compound give it relevance across multiple disciplines within the chemical sciences. In medicinal chemistry, substituted pyridines are integral components of numerous approved drugs. mdpi.com In agrochemical research, trifluoromethylpyridine derivatives have been successfully developed into commercial pesticides. nih.govacs.org Furthermore, in materials science, the unique electronic and thermal properties conferred by fluorination are of interest for the development of advanced materials. nbinno.com The study of such functionalized heterocycles, therefore, represents a convergence of synthetic chemistry, medicinal chemistry, agrochemistry, and materials science.

Scope and Objectives of Academic Inquiry

Academic inquiry into compounds like this compound is typically driven by several key objectives. A primary goal is the development of efficient and scalable synthetic routes to access the molecule. Understanding its fundamental chemical properties, such as its tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms, is another critical area of investigation. Furthermore, researchers aim to explore the compound's reactivity and its potential as a key intermediate in the synthesis of novel compounds with desirable biological or material properties. The ultimate objective is to expand the toolbox of synthetic chemists and to uncover new lead compounds for various applications.

Detailed Research Findings

While specific, in-depth academic studies focusing solely on this compound are not abundantly available in public literature, its significance can be inferred from its role as a chemical intermediate. A key piece of evidence for its utility is found in patent literature, which describes the synthesis of 2-chloro-4-(trifluoromethyl)pyridine (B1345723). This process involves the formation of 2-hydroxy-4-trifluoromethyl pyridine, a tautomer of the subject compound, as a key intermediate. The subsequent chlorination of this intermediate yields the final product, highlighting the role of the pyridin-2-ol moiety as a precursor to other functional groups.

The synthesis of the precursor, 2-hydroxy-4-trifluoromethyl pyridine, is achieved through a multi-step process starting from vinyl n-butyl ether. This involves the formation of 4-butoxy-1,1,1-trifluoro-3-en-2-one, followed by a reaction with trimethylphosphonoacetate and subsequent cyclization. This synthetic pathway underscores the intricate chemical steps required to assemble such a functionalized pyridine ring.

The tautomerism between the hydroxy (-ol) and keto (-one) forms is a well-known phenomenon in hydroxypyridines. For this compound, it exists in equilibrium with its tautomer, 6-chloro-4-(trifluoromethyl)pyridin-2(1H)-one. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the pyridine ring. The strongly electron-withdrawing trifluoromethyl group is expected to have a significant impact on this tautomeric balance.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 34486-07-2 |

| Molecular Formula | C6H3ClF3NO |

| Molecular Weight | 213.54 g/mol |

| Tautomeric Form | 6-chloro-4-(trifluoromethyl)pyridin-2(1H)-one |

Interactive Data Table: Related Compounds and Intermediates

| Compound Name | Role | Reference |

| 2-hydroxy-4-trifluoromethyl pyridine | Key intermediate/tautomer | Patent CN116425671A |

| 2-chloro-4-(trifluoromethyl)pyridine | Final product from intermediate | Patent CN116425671A |

| vinyl n-butyl ether | Starting material | Patent CN116425671A |

| 4-butoxy-1,1,1-trifluoro-3-en-2-one | Intermediate | Patent CN116425671A |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOPIRBGKBVIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607398 | |

| Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196153-11-3 | |

| Record name | 6-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The construction of the 6-Chloro-4-(trifluoromethyl)pyridin-2-ol molecule is a multi-step process that hinges on the controlled introduction of substituents onto a pyridine core. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which is a key principle exploited in its synthesis. quimicaorganica.org The strategic placement of a trifluoromethyl group at the 4-position and chlorine and hydroxyl groups at the 6- and 2-positions, respectively, requires a synthetic pathway that controls regioselectivity at each step.

A primary method for introducing the hydroxyl group at the 2-position of the pyridine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy typically involves the displacement of a good leaving group, such as a halide, by a nucleophilic hydroxide (B78521) source. Pyridine rings bearing leaving groups at the 2- or 4-positions are particularly reactive in these substitutions. quimicaorganica.org For the synthesis of the target compound, a logical precursor would be a 2,6-dihalo-4-(trifluoromethyl)pyridine, where one of the halogen atoms is selectively replaced by a hydroxyl group.

The introduction of a hydroxyl group onto a di-substituted pyridine ring via hydrolysis is a well-established method. The reaction conditions are critical for achieving high selectivity and yield. Typically, this transformation is carried out using a strong base in an aqueous medium.

For a closely related compound, 6-chloro-2(1H)-pyridinol, the synthesis is achieved by the hydrolysis of 2,6-dichloropyridine. researchgate.net This process provides a model for the synthesis of this compound from a precursor like 2,6-dichloro-4-(trifluoromethyl)pyridine. The reaction is generally conducted under pressure and at elevated temperatures to facilitate the substitution.

While direct hydrolysis with a base is common, various catalytic systems have been developed for the hydroxylation of aryl halides, often employing transition metals like palladium. rsc.org However, for activated substrates like dichloropyridines, direct hydrolysis is often efficient and economically viable.

Table 1: Representative Reaction Conditions for Hydrolysis of Dichloropyridines

| Parameter | Condition | Rationale |

|---|---|---|

| Reagent | Sodium Hydroxide (NaOH) | Strong nucleophile and base to displace the chloride. |

| Solvent | Water | Acts as the solvent and source of the hydroxyl group. |

| Temperature | Elevated (e.g., 150-200°C) | Provides activation energy for the substitution reaction. |

| Pressure | Elevated | Maintains the solvent in the liquid phase at high temperatures. |

The selection of the appropriate precursor is paramount for the successful synthesis of this compound via nucleophilic substitution. The ideal precursor is 2,6-dichloro-4-(trifluoromethyl)pyridine. This molecule features two potential sites for nucleophilic attack, but the selective hydrolysis of one chloro group over the other can be achieved by controlling the reaction stoichiometry and conditions.

Optimization of the conversion yield involves a systematic study of several reaction parameters. The molar ratio of the base to the pyridine precursor, the reaction temperature, and the reaction time are all critical factors. In the synthesis of the analogous 6-chloro-2(1H)-pyridinol from 2,6-dichloropyridine, a high yield of 85% was reported, indicating the efficiency of this synthetic approach. researchgate.net Fine-tuning these parameters is essential to maximize the formation of the desired mono-hydroxylated product while minimizing the formation of the di-hydroxy byproduct and unreacted starting material.

The introduction of the chlorine and trifluoromethyl groups onto the pyridine ring can be accomplished through several synthetic routes. These methods can involve the direct functionalization of a pre-formed pyridine ring or the construction of the ring from smaller, already functionalized building blocks.

Direct chlorination is a common method for introducing chlorine atoms onto aromatic rings. To synthesize a precursor like 2,6-dichloro-4-(trifluoromethyl)pyridine, one might start with 4-(trifluoromethyl)pyridine (B1295354) and subject it to chlorination. This type of reaction is often carried out at high temperatures and may require a catalyst. nih.gov

Vapor-phase chlorination at temperatures exceeding 300°C, sometimes with transition metal-based catalysts, is an industrial approach to producing chlorinated pyridines. nih.gov The number of chlorine atoms added to the ring can be controlled to some extent by adjusting the molar ratio of chlorine gas and the reaction temperature, though the formation of multi-chlorinated by-products can be a challenge. nih.gov For instance, the production of 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) often involves reacting 2-chloro-5-(trichloromethyl)pyridine (B1585791) with chlorine gas, sometimes in the presence of metal-based catalysts. google.com

Table 2: General Conditions for Direct Chlorination of Pyridines

| Parameter | Condition | Example |

|---|---|---|

| Chlorinating Agent | Chlorine Gas (Cl₂) | Direct reaction with the pyridine substrate. |

| Temperature | High (e.g., >300°C) | To overcome the activation energy for aromatic substitution. |

| Phase | Vapor or Liquid | Both methods are utilized in industrial processes. nih.gov |

| Catalyst | Transition Metal-based (optional) | e.g., Iron fluoride (B91410), to facilitate the reaction. nih.gov |

There are three primary strategies for introducing a trifluoromethyl group into a pyridine ring. nih.govresearchoutreach.org

Halogen Exchange: This is a classical approach that starts with a methylpyridine (picoline). The methyl group is first exhaustively chlorinated to a trichloromethyl (-CCl₃) group, which is then converted to the trifluoromethyl (-CF₃) group via a fluorine/chlorine exchange reaction using a fluorinating agent like hydrogen fluoride (HF) or antimony trifluoride (SbF₃). nih.govjst.go.jp

Ring Construction from a CF₃-Containing Building Block: This method involves synthesizing the pyridine ring from smaller, acyclic precursors, at least one of which already contains the trifluoromethyl group. This approach offers excellent control over the regiochemistry of the final product. A patented method for synthesizing 2-chloro-4-(trifluoromethyl)pyridine (B1345723) involves a cyclocondensation reaction to first form 2-hydroxy-4-trifluoromethyl pyridine, which is then chlorinated. google.com This strategy builds the desired 4-substituted pattern directly into the ring system.

Direct C-H Trifluoromethylation: More modern methods involve the direct substitution of a C-H bond on the pyridine ring with a trifluoromethyl group. These reactions often use radical trifluoromethylating agents or transition-metal catalysis. chemrxiv.org However, controlling the regioselectivity of these reactions can be difficult due to the high reactivity of the trifluoromethyl radical, often leading to a mixture of 2-, 3-, and 4-substituted isomers. chemrxiv.org

For synthesizing a compound with a specific substitution pattern like this compound, the ring construction (or "building block") approach is often preferred as it unambiguously places the trifluoromethyl group at the 4-position, avoiding the separation of isomers that can result from direct functionalization methods. researchoutreach.orggoogle.com

Multi-Step Synthesis Utilizing Protecting Groups

In the multi-step synthesis of complex pyridin-2(1H)-ones, protecting groups are often essential to prevent unwanted side reactions with the reactive hydroxyl group. A common strategy involves the protection of the hydroxyl moiety as a benzyl (B1604629) ether, which is stable under various reaction conditions but can be cleaved at a later stage.

A representative synthesis begins with the O-benzylation of a pre-existing hydroxypyridine precursor. nih.gov For instance, a substituted 3-bromo-5-nitropyridin-2-ol can be treated with benzyl bromide in the presence of a weak base like silver carbonate (Ag₂CO₃) in a solvent such as toluene. nih.gov This reaction typically proceeds at an elevated temperature (e.g., 70 °C) to afford the O-benzylated intermediate. nih.gov

With the hydroxyl group protected, subsequent transformations, such as Suzuki-Miyaura cross-coupling reactions, can be performed on other parts of the molecule. nih.gov After the desired molecular framework is assembled, the synthesis concludes with the removal of the benzyl protecting group. This debenzylation step is commonly achieved through catalytic hydrogenation. Using a catalyst like palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C) under a hydrogen atmosphere effectively cleaves the benzyl ether, regenerating the free hydroxyl group to yield the final pyridin-2-ol product. nih.gov This protecting group strategy allows for a modular and flexible approach to synthesizing complex pyridin-2-ol derivatives.

Cyclization and Condensation Reactions for Pyridine Core Formation

The formation of the fundamental 4-(trifluoromethyl)pyridin-2-ol ring system is a critical step and is typically achieved through cyclization or cyclocondensation reactions. These methods construct the heterocyclic core from acyclic precursors containing the necessary trifluoromethyl group.

One effective method for forming the 2-hydroxypyridine (B17775) (or its tautomer, pyridin-2-one) ring is through the intramolecular cyclization of specifically designed precursors. For example, ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives can serve as substrates for this transformation. When these compounds are heated under reflux conditions in a high-boiling solvent like nitrobenzene, they undergo an intramolecular ring-closing reaction to produce substituted 4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitriles, a related heterocyclic system. researchgate.net This type of cyclization is driven by the thermal energy provided and the favorable arrangement of reactive groups within the molecule.

Another powerful approach is the cyclocondensation of trifluoromethyl-containing building blocks with other components. A notable example is the reaction of dialkyl 3-oxopentanedioates with trifluoroacetonitrile, which leads to the formation of 2,4-dialkoxy-6-(trifluoromethyl)-3,5-pyridinedicarboxylates. acs.org Similarly, the Guareschi–Thorpe reaction provides a pathway to hydroxypyridines through the condensation of 1,3-dicarbonyl compounds with cyanoacetamide or its derivatives in the presence of an ammonium (B1175870) source. rsc.org This method has been adapted for green chemistry by using aqueous media and ammonium carbonate, which acts as both the nitrogen source for the pyridine ring and the reaction promoter. rsc.org These cyclocondensation strategies are versatile for creating highly functionalized pyridone cores.

Once the 4-(trifluoromethyl)pyridin-2-ol scaffold is synthesized, the final step is the introduction of a chlorine atom at the 6-position. This is typically accomplished through a direct halogenation reaction that replaces the hydroxyl group at the 2-position (in its pyridin-2-ol tautomeric form) or, more commonly, transforms the carbonyl group of the pyridin-2-one tautomer into a chloride.

A widely used and robust reagent for this transformation is phosphorus oxychloride (POCl₃). nih.gov The reaction involves heating the 2-hydroxypyridine substrate with POCl₃. To enhance reactivity, phosphorus pentachloride (PCl₅) is sometimes used in conjunction with POCl₃, as the mixture acts as a very strong chlorinating agent. indianchemicalsociety.comepa.gov This process converts the 2-hydroxy group into a 2-chloro group. For the synthesis of the target compound, this chlorination must occur on a precursor that is unsubstituted at the 6-position, allowing for a subsequent, separate chlorination step if needed, or by starting with a precursor that allows for direct conversion to the 6-chloro-2-ol product.

A more modern, environmentally conscious approach involves a solvent-free chlorination using an equimolar amount of POCl₃. In this procedure, the 2-hydroxypyridine substrate is heated with POCl₃ and one equivalent of pyridine (which acts as a base) in a sealed reactor at high temperatures (e.g., 140–160 °C). nih.gov This method is efficient, suitable for large-scale preparations, and minimizes the environmental impact by avoiding the use of excess reagents and solvents. nih.gov

Optimization of Reaction Parameters

The choice of solvent can significantly influence the outcome of pyridine synthesis. The solvent's polarity, protic or aprotic nature, and boiling point can affect reaction rates and even alter the reaction pathway. In multicomponent reactions for synthesizing pyridine derivatives, switching the solvent from ethanol (B145695) to acetonitrile (B52724) has been shown to overcome difficulties with sterically hindered aldehydes and can result in shorter reaction times. nih.gov Mechanistic studies revealed that the solvent choice can influence the final oxidation step, with different pathways being promoted in different media. nih.gov

The tautomeric equilibrium between hydroxypyridines and pyridones is also sensitive to the solvent environment. Polar solvents tend to favor the more polar pyridone tautomer. researchgate.net For instance, when converting 4-methoxypyridines to N-methyl-4-pyridones, conducting the reaction in a polar aprotic solvent like DMF can lead to higher yields of the desired pyridone product. researchgate.net Protic solvents, particularly methanol, have been found to be essential for certain nitrogen insertion reactions that form the pyridone ring from acyclic precursors. chemrxiv.org Therefore, selecting an appropriate solvent is crucial for maximizing the yield and selectivity of the desired product.

Temperature is a critical parameter in the synthesis of pyridines. Many of the underlying reactions, such as cyclocondensations and halogenations, require specific temperature ranges for optimal performance. For example, vapor-phase chlorination and fluorination reactions to produce precursors often require very high temperatures, sometimes exceeding 300°C. nih.gov In contrast, chlorination of hydroxypyridines using POCl₃ is typically conducted at temperatures between 140°C and 160°C. nih.gov This reaction is often performed in a sealed reactor, which leads to the generation of superatmospheric pressure, a necessary condition for the reaction to proceed efficiently. nih.gov

Stoichiometric control of reactants is equally important for achieving high yields and minimizing byproducts. In vapor-phase halogenations, the molar ratio of chlorine gas to the pyridine substrate can be adjusted to control the degree of chlorination, preventing the formation of multi-chlorinated impurities. nih.gov Similarly, modern chlorination procedures for hydroxypyridines have been optimized to use equimolar amounts of POCl₃, moving away from traditional methods that used the reagent in large excess. nih.gov This not only improves the atom economy of the reaction but also simplifies the work-up and reduces waste. For cyclization reactions, the stoichiometry of catalysts, such as Lewis acids, can be optimized to promote the reaction at lower temperatures, for instance, at room temperature instead of requiring heat. nih.gov

Below is an interactive table summarizing the impact of various reaction parameters on the synthesis of substituted pyridines.

| Parameter | Condition | Effect on Reaction | Example Reaction Type |

| Solvent | Ethanol | Favors amine-base catalyzed pathway | Multicomponent Pyridine Synthesis |

| Acetonitrile | Shorter reaction times with ionic base | Multicomponent Pyridine Synthesis | |

| Protic (e.g., Methanol) | Essential for nitrogen insertion | Oxidative Amination for Pyridones | |

| Polar (e.g., DMF) | Favors pyridone tautomer formation | N-alkylation of Pyridones | |

| Temperature | > 300 °C | Required for vapor-phase reactions | Vapor-phase Halogenation |

| 140-160 °C | Optimal for POCl₃ chlorination | Chlorination of Hydroxypyridines | |

| Room Temperature | Sufficient with Lewis acid catalyst | Cyclocondensation | |

| Reflux | Drives intramolecular cyclization | Ring-closing Synthesis | |

| Pressure | Superatmospheric | Generated in sealed reactor, drives reaction | POCl₃ Chlorination |

| Atmospheric | Standard condition for many syntheses | Multicomponent Pyridine Synthesis | |

| Stoichiometry | Equimolar Reagents | Reduces waste, improves atom economy | Modern POCl₃ Chlorination |

| Excess Reagent | Can drive reaction to completion but may create waste | Traditional Halogenations | |

| Catalytic Amounts | Enables reaction under milder conditions | Lewis Acid-catalyzed Cyclization |

Catalytic Enhancement and Mechanism in Synthesis

While the direct catalytic synthesis of this compound is not extensively detailed in publicly available literature, the synthesis of substituted pyridines and pyridinols often benefits from catalytic enhancement to improve yields, selectivity, and reaction conditions.

Catalytic Approaches:

Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are widely employed in the synthesis of pyridine rings through various cross-coupling and cyclization reactions. researchgate.net For the cyclocondensation step in the synthesis of the 2-hydroxy-4-(trifluoromethyl)pyridine (B44833) precursor, while the disclosed patent utilizes ammonium acetate (B1210297) at high temperatures, similar reactions can be facilitated by acid or base catalysis to promote the intramolecular cyclization and dehydration steps. google.com

For the subsequent chlorination at the 6-position, electrophilic chlorinating agents are typically used. The regioselectivity of this step is governed by the electronic properties of the pyridine ring, where the trifluoromethyl group at the 4-position acts as an electron-withdrawing group, directing the electrophilic substitution.

Reaction Mechanism:

The mechanism for the formation of the 2-hydroxypyridine ring from the acyclic precursor, methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate, with ammonium acetate likely proceeds through a multi-step sequence:

Amine Condensation: The ammonium acetate provides ammonia (B1221849), which acts as a nitrogen source. The initial step involves the condensation of ammonia with one of the carbonyl groups of the precursor or its tautomeric equivalent, forming an enamine or imine intermediate.

Intramolecular Cyclization: The newly formed amino group then undergoes an intramolecular nucleophilic attack on the other carbonyl or an activated double bond within the molecule. This results in the formation of a six-membered dihydropyridine (B1217469) ring.

Aromatization: The dihydropyridine intermediate then undergoes a dehydration and/or oxidation process to achieve the stable aromatic pyridin-2-ol ring system. The elevated temperature of the reaction facilitates this aromatization step. google.com

Purification Techniques for Research-Grade Compounds

Achieving high purity of this compound is critical for its use in research and as a precursor in further chemical synthesis. A combination of chromatographic and non-chromatographic methods is typically employed.

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the separation of the target compound from starting materials, byproducts, and isomers.

Column Chromatography: This is a standard method for the purification of organic compounds. For a molecule like this compound, a silica (B1680970) gel stationary phase is commonly used. The choice of the mobile phase (eluent) is crucial and is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate or dichloromethane). The optimal solvent system is determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is a common setup for purifying polar heterocyclic compounds.

Below is an interactive table summarizing typical chromatographic conditions for the purification of substituted pyridinols.

| Chromatography Technique | Stationary Phase | Typical Mobile Phase System | Detection Method |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | TLC with UV visualization |

| Preparative HPLC | C18 Reversed-Phase | Water/Acetonitrile gradient | UV Detector |

Recrystallization and Other Isolation Protocols

Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.

For a compound like this compound, which possesses both polar (hydroxyl) and non-polar (trifluoromethyl, chloro) groups, a single or mixed solvent system can be effective. Potential recrystallization solvents could include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), or mixtures with non-polar solvents like hexanes or heptane. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Other isolation protocols include:

Extraction: After the synthesis, an aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is typically performed to separate the product from inorganic salts and highly polar impurities.

Sublimation: For compounds with a suitable vapor pressure, vacuum sublimation can be a highly effective purification method, as it can remove non-volatile impurities.

Considerations for Scalable Laboratory Synthesis

Transitioning a synthetic route from a small laboratory scale to a larger, scalable process introduces several important considerations to ensure safety, efficiency, and cost-effectiveness. researchgate.netnih.gov

Key Considerations for Scale-Up:

Reagent Selection and Cost: The cost and availability of starting materials and reagents become critical factors. For instance, the use of expensive catalysts or reagents may be feasible on a small scale but prohibitive for larger quantities. The synthetic route starting from vinyl n-butyl ether appears to utilize relatively accessible starting materials. google.com

Reaction Conditions:

Temperature Control: Exothermic or endothermic reactions that are easily managed in small flasks can pose significant challenges on a larger scale. Efficient heat transfer and precise temperature control are essential to prevent runaway reactions or incomplete conversions. The high-temperature cyclization step (160 °C) would require a suitable heating mantle and reactor setup with good temperature monitoring. google.com

Mixing: Efficient stirring is crucial to ensure homogeneity and consistent reaction rates. As the reaction volume increases, the efficiency of standard magnetic stirrers diminishes, and mechanical overhead stirrers become necessary.

Workup and Isolation:

Extractions: Large-scale liquid-liquid extractions can be cumbersome and may lead to the formation of emulsions. The choice of extraction solvents should also consider safety (flammability) and environmental impact.

Purification: Column chromatography, while effective in the lab, can be impractical and costly for large quantities. Developing a robust recrystallization protocol is often the preferred method for purification on a larger scale.

Safety: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is imperative. This includes understanding the toxicity, flammability, and potential for runaway reactions. The handling of reagents like trifluoroacetic anhydride (B1165640) requires appropriate personal protective equipment and ventilation. google.com

The table below outlines some of the key parameters to consider when scaling up the synthesis of this compound.

| Parameter | Laboratory Scale (grams) | Scalable Synthesis (kilograms) |

| Heating/Cooling | Heating mantle, ice bath | Jacketed reactor with thermal fluid |

| Mixing | Magnetic stirrer | Mechanical overhead stirrer |

| Purification | Column chromatography | Recrystallization, distillation |

| Safety | Fume hood | Walk-in hood, process safety management |

| Cost Analysis | Reagent cost is a minor factor | Reagent and solvent costs are critical |

Advanced Chemical Reactivity and Transformation Studies

Nucleophilic Substitution Reactions

The pyridine (B92270) ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). The presence of both a trifluoromethyl group and the ring nitrogen atom significantly lowers the electron density of the aromatic system, thereby activating it for attack by nucleophiles.

Reactivity of the Chloro Substituent at Position 6

The chloro substituent at the C-6 position of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol is highly activated towards nucleophilic displacement. The C-6 position is electronically equivalent to the C-2 position (ortho to the ring nitrogen), which is an inherently electron-deficient site. uoanbar.edu.iqstackexchange.com The resonance stabilization of the intermediate Meisenheimer complex, which allows the negative charge to be delocalized onto the electronegative nitrogen atom, greatly facilitates the substitution process at this position. stackexchange.com

Furthermore, the potent electron-withdrawing trifluoromethyl group at the C-4 position further depletes the ring of electron density, enhancing the electrophilicity of the carbon atoms at positions 2 and 6. researchgate.net In nucleophilic aromatic substitution reactions, halogens serve as effective leaving groups. The combination of activation by both the ring nitrogen and the trifluoromethyl group makes the C-6 chloro atom a prime site for substitution. nih.govyoutube.com

Introduction of Diverse Nucleophiles

A wide array of nucleophiles can be employed to displace the chloro group at the C-6 position, leading to a diverse range of substituted 4-(trifluoromethyl)pyridin-2-ol derivatives. These reactions are fundamental in synthetic chemistry for building more complex molecular architectures. Common classes of nucleophiles include oxygen-based (alkoxides, phenoxides), nitrogen-based (amines, amides), and sulfur-based (thiolates) reagents. lookchem.com

The general reaction scheme involves the attack of the nucleophile on the C-6 position, followed by the elimination of the chloride ion to restore aromaticity. youtube.com

| Nucleophile Class | Example Nucleophile | Expected Product Structure | Resulting Functional Group |

|---|---|---|---|

| Oxygen Nucleophile | Sodium Methoxide (NaOCH₃) | 6-Methoxy-4-(trifluoromethyl)pyridin-2-ol | Methoxy Ether |

| Nitrogen Nucleophile | Ammonia (B1221849) (NH₃) | 6-Amino-4-(trifluoromethyl)pyridin-2-ol | Primary Amine |

| Nitrogen Nucleophile | Piperidine | 6-(Piperidin-1-yl)-4-(trifluoromethyl)pyridin-2-ol | Tertiary Amine |

| Sulfur Nucleophile | Sodium Thiophenoxide (NaSPh) | 6-(Phenylthio)-4-(trifluoromethyl)pyridin-2-ol | Thioether |

Regiochemical Control in Substitution Pathways

In the structure of this compound, two positions are occupied by potential leaving groups: the chloro group at C-6 and the hydroxyl group at C-2. However, in nucleophilic aromatic substitution, a hydroxyl group is a very poor leaving group compared to a chloride ion. msu.edu Consequently, nucleophilic attack will overwhelmingly occur at the C-6 position, leading to selective displacement of the chloro substituent.

Regiochemical control becomes more complex in di- or tri-halopyridines, where factors like solvent polarity and the steric bulk of substituents can influence whether a nucleophile attacks the C-2 or C-6 position. researchgate.net For this compound, the vast difference in the leaving group ability between -Cl and -OH ensures that the substitution pathway is highly regioselective for the C-6 position under typical SNAr conditions. To achieve substitution at the C-2 position, the hydroxyl group would first need to be converted into a better leaving group, such as a tosylate or triflate.

Oxidative Transformations

The oxidative chemistry of this compound involves considering the reactivity of both the pyridine ring and its hydroxyl substituent.

Chemical Oxidation Reactions of the Pyridine Ring and Hydroxyl Group

The pyridine ring is an electron-deficient aromatic system, which makes it generally resistant to oxidative reactions that typically target electron-rich aromatic compounds. acs.orgnih.gov Vigorous conditions are often required to oxidize the pyridine core. However, the hydroxyl group at the C-2 position introduces different chemical possibilities.

2-Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyrid-2-one form. chemtube3d.com In the case of the title compound, it is in equilibrium with 6-Chloro-4-(trifluoromethyl)pyridin-2(1H)-one. This pyridone tautomer possesses a diene-like character and may be more susceptible to certain oxidative pathways than the fully aromatic hydroxypyridine form. Direct oxidation of the hydroxyl group itself without disrupting the aromatic ring is challenging. More advanced synthetic strategies for modifying such rings often involve preliminary N-oxidation to form a pyridine N-oxide, which can then undergo photochemical rearrangement to introduce additional hydroxyl groups. nih.gov

Enzymatic and Microbial Oxidation Studies on Pyridine Derivatives

The biodegradation of pyridine and its derivatives is a subject of significant environmental research. Microbial systems have evolved enzymatic pathways to break down these heterocyclic compounds, although the rate and feasibility of degradation are highly dependent on the substituents present. nih.gov

Halogenated pyridines are generally considered to be more recalcitrant to microbial degradation than simple alkyl- or hydroxypyridines. nih.govmahidol.ac.thbohrium.com The initial step in the aerobic degradation of many pyridine derivatives is often an oxidative attack on the ring, typically a hydroxylation reaction catalyzed by monooxygenase or dioxygenase enzymes. nih.govsemanticscholar.org These enzymes utilize molecular oxygen to introduce hydroxyl groups onto the pyridine ring, which is a critical step for subsequent ring cleavage. nih.gov

Flavin-dependent monooxygenases are a key class of enzymes identified in the degradation pathways of N-heterocyclic compounds. asm.orgnih.gov For a substituted compound like this compound, a potential microbial metabolic pathway would likely involve initial enzymatic hydroxylation, followed by dehalogenation and eventual ring fission. The presence of the stable trifluoromethyl group and the chloro-substituent would likely render the compound less susceptible to rapid degradation compared to simpler pyridine structures. nih.gov

| Enzyme Class | Function in Pyridine Degradation | Key Requirement | Example Reaction |

|---|---|---|---|

| Monooxygenase | Catalyzes the insertion of one oxygen atom from O₂ into the pyridine ring. semanticscholar.org | Requires a reducing agent (e.g., NADH or NADPH). semanticscholar.org | Pyridine → 2-Hydroxypyridine (B17775) |

| Dioxygenase | Catalyzes the insertion of both atoms of O₂ into the substrate, often leading to ring cleavage. nih.gov | Often found in the steps following initial hydroxylation. | 2,5-Dihydroxypyridine → Maleamic acid + Formic acid semanticscholar.org |

Reductive Transformations

Reductive processes involving this compound primarily target the carbon-chlorine bond. The selective removal of the halogen atom can be a crucial step in synthetic pathways designed to introduce other functionalities or to produce the corresponding dechlorinated pyridinol derivative.

The selective reduction of the chlorine atom in this compound, also known as hydrodehalogenation, is a key transformation. While specific literature detailing this reaction on this exact substrate is limited, the principles of chloroarene reduction are well-established and applicable. Catalytic hydrogenation is a common and effective method for this purpose. In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

The reaction generally proceeds under mild to moderate conditions. The palladium catalyst facilitates the cleavage of the C-Cl bond and its replacement with a C-H bond. The presence of a base, such as sodium acetate (B1210297) or triethylamine, is often employed to neutralize the hydrochloric acid generated during the reaction, preventing catalyst deactivation and promoting the reaction's efficiency.

Alternative methods for hydrodehalogenation that could be applied include transfer hydrogenation, using hydrogen donors like formic acid or ammonium (B1175870) formate, and metal-hydride reduction systems. The choice of method would depend on the desired selectivity and the compatibility with other functional groups in a more complex molecular scaffold.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom at the 6-position of the pyridine ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the pyridinol core into more complex structures.

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed reactions for forming C-C bonds. libretexts.org It involves the reaction of an organoboron compound (typically a boronic acid or ester) with a halide. For this compound, the chlorine atom can be effectively coupled with various aryl- and heteroaryl-boronic acids.

Studies on similar substrates, such as 2,6-dichloro-3-(trifluoromethyl)pyridine, have shown that palladium catalysts are highly effective for this transformation. researchgate.net The reactivity of the C-Cl bond is significantly enhanced by the electron-withdrawing trifluoromethyl group. Typical conditions for the Suzuki-Miyaura coupling of this compound would involve a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a catalyst system generated in situ from a palladium(II) source like Palladium(II) acetate and a phosphine (B1218219) ligand. researchgate.net A base, such as potassium carbonate, sodium carbonate, or potassium phosphate, is essential for the transmetalation step of the catalytic cycle. The reaction is typically carried out in a solvent mixture, such as toluene/water or dioxane/water.

The table below summarizes typical conditions for Suzuki-Miyaura coupling based on related chloro-trifluoromethyl-pyridine substrates.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-100 | 75-95 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80-98 |

| PdCl₂(dppf) | - | Na₂CO₃ | DMF | 90 | 70-90 |

Beyond the Suzuki-Miyaura coupling, the chlorine atom on this compound can participate in a range of other palladium-catalyzed C-C bond-forming reactions. These include the Sonogashira, Heck, and Stille couplings, among others.

The Sonogashira coupling allows for the introduction of an alkyne moiety by reacting the chloro-pyridinol with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. Research on analogous compounds like 4-chloro-2-(trifluoromethyl)pyrido[1,2-e]purines has demonstrated the feasibility of Sonogashira couplings on similar systems. researchgate.net

The Heck coupling would involve the reaction of this compound with an alkene to form a substituted pyridinol. This reaction is also palladium-catalyzed and requires a base.

The Stille coupling , which utilizes organotin reagents, is another viable option for forming C-C bonds, offering a different scope of reactivity and functional group tolerance compared to the Suzuki-Miyaura reaction.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution (EAS). youtube.com The reactivity of the pyridine ring in this compound towards EAS is further diminished by the presence of two powerful electron-withdrawing groups: the chlorine atom and the trifluoromethyl group. The hydroxyl group (in the pyridinol form) is an activating, ortho-, para-director, while the chloro and trifluoromethyl groups are deactivating and meta-directing (relative to their own positions).

Considering the tautomeric equilibrium with 6-chloro-4-(trifluoromethyl)-1H-pyridin-2-one, the ring is significantly deactivated. The combined deactivating effects of the chloro and trifluoromethyl groups, along with the pyridone character, make electrophilic substitution reactions on the available C-3 and C-5 positions extremely challenging. Standard electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would require harsh conditions and are likely to result in low yields or no reaction. masterorganicchemistry.com

To facilitate electrophilic substitution, one might consider the synthesis of the corresponding pyridine N-oxide. The N-oxide functionality is known to activate the pyridine ring towards electrophilic attack, particularly at the 4-position, and can subsequently be removed. However, in this specific molecule, the 4-position is already substituted.

Influence of the Trifluoromethyl Group on Reaction Kinetics and Thermodynamics

The trifluoromethyl (CF₃) group exerts a profound influence on the chemical reactivity of the pyridine ring through its strong electron-withdrawing inductive effect (-I effect). This effect significantly alters the kinetics and thermodynamics of various reactions involving this compound.

Influence on Acidity and Tautomerism: The CF₃ group increases the acidity of the pyridinol's hydroxyl proton (or the N-H proton in the pyridone tautomer). By withdrawing electron density from the ring, it stabilizes the resulting conjugate base, shifting the pKa to a lower value compared to the non-trifluoromethylated analogue. This also influences the position of the pyridin-2-ol/pyridin-2-one tautomeric equilibrium.

Influence on Nucleophilic and Cross-Coupling Reactions: The electron-withdrawing nature of the CF₃ group activates the C-Cl bond towards nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions. nih.gov This activation lowers the energy barrier for the rate-determining step in many catalytic cycles, often allowing reactions to proceed under milder conditions than would be required for less electron-deficient chloro-pyridines.

Influence on Regioselectivity: The electronic properties of the CF₃ group can dictate the regioselectivity of reactions. In the case of di-substituted pyridines, such as 2,6-dichloro-3-(trifluoromethyl)pyridine, Suzuki-Miyaura reactions have been shown to occur preferentially at the sterically more hindered C-2 position. researchgate.net This is attributed to the electronic influence of the adjacent trifluoromethyl group, which makes the C-2 position more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst. A similar electronic influence would be expected for this compound.

Thermodynamic Stabilization: The CF₃ group can thermodynamically stabilize reaction intermediates and products. For instance, in reactions involving the formation of anionic intermediates (e.g., Meisenheimer complexes in SₙAr reactions), the CF₃ group helps to delocalize and stabilize the negative charge, making the formation of such intermediates more favorable.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides critical information about the functional groups present in a molecule and their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a fundamental technique used to identify functional groups based on their characteristic absorption of infrared radiation. For 6-Chloro-4-(trifluoromethyl)pyridin-2-ol, the FT-IR spectrum would be expected to show characteristic peaks for the O-H, C=O (in the pyridone tautomer), C-Cl, and C-F bonds, as well as vibrations of the pyridine (B92270) ring. The position and intensity of these peaks would provide insight into the molecular structure and bonding. However, no specific experimental FT-IR data for this compound has been identified in the reviewed literature. For comparative purposes, studies on similar molecules like 2-chloro-4-(trifluoromethyl)pyridine (B1345723) have been conducted, but this data does not directly apply to the target compound due to the presence of the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Different nuclei (¹H, ¹³C, ¹⁹F) provide complementary information.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

A ¹H NMR spectrum of this compound would reveal the chemical environment of the hydrogen atoms. Key signals would include those from the protons on the pyridine ring and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) would help to determine the substitution pattern on the ring. While ¹H NMR data is available for related compounds such as 2-chloro-4-(trifluoromethyl)pyridine, specific experimental data for this compound is absent from the scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring and the trifluoromethyl group would be particularly informative for structural confirmation. Similar to other spectroscopic data, no experimental ¹³C NMR spectrum for this compound has been found.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the trifluoromethyl (-CF₃) group. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atoms. While ¹⁹F NMR data is available for numerous trifluoromethyl-substituted pyridines, specific data for this compound remains elusive.

Mass Spectrometry (MS) for Molecular Mass Determination

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. This allows for the determination of the molecular weight of a compound, providing crucial evidence for its identity. For this compound, with the chemical formula C₆H₃ClF₃NO, the expected molecular ion peak [M]⁺ would correspond to its molecular weight.

The nominal molecular mass is calculated to be approximately 197.5 g/mol . In a typical mass spectrum, the molecular ion peak would be observed, accompanied by isotopic peaks due to the presence of chlorine (³⁵Cl and ³⁷Cl) and carbon (¹²C and ¹³C). The characteristic isotopic pattern of chlorine, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, would be a key identifier.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Isotope |

| [M]⁺ | 197 | ³⁵Cl |

| [M+2]⁺ | 199 | ³⁷Cl |

High-resolution mass spectrometry provides a precise measurement of the molecular mass, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass.

For this compound, the theoretical exact mass can be calculated based on the masses of its constituent isotopes. This calculated value serves as a benchmark for experimental HRMS data to confirm the compound's elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for C₆H₃ClF₃NO

| Parameter | Value |

| Molecular Formula | C₆H₃³⁵ClF₃NO |

| Calculated Exact Mass | 196.9855 |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. This technique yields detailed information on bond lengths, bond angles, and torsion angles, confirming the compound's connectivity and stereochemistry.

As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly available databases. Such a study would provide invaluable data, including the crystal system, space group, and unit cell dimensions, which would fully elucidate its solid-state structure. Based on analyses of similar pyridine derivatives, it would be expected to crystallize in a common space group, with intermolecular interactions such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the pyridine ring likely influencing the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals, providing information about the electronic structure of a molecule, particularly the presence of conjugated systems.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the molecular structure, electronic properties, and reactivity of chemical compounds. Methodologies such as Density Functional Theory (DFT) are standard for these investigations.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

There are no published studies that provide optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) or a detailed analysis of the electronic structure of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol using Density Functional Theory (DFT). Such a study would typically involve calculations with a specified functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to determine the most stable conformation of the molecule in its ground state.

Calculation of Vibrational Frequencies and Comparison with Experimental Data

A vibrational frequency analysis for this compound has not been reported in the available literature. This type of analysis involves the calculation of harmonic vibrational frequencies, which are then often compared with experimental data from Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to assign vibrational modes.

HOMO-LUMO Gap Analysis and Reactivity Prediction

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting HOMO-LUMO energy gap for this compound are not available in published research. This analysis is crucial for understanding the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests a more reactive species. From this data, global reactivity descriptors such as chemical potential, hardness, and electrophilicity index could be derived, but these have not been calculated for this specific compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map for this compound is not present in the reviewed scientific literature. An MEP map is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. The map uses a color scale to denote electron-rich (negative potential) and electron-poor (positive potential) regions.

Analysis of Non-Covalent Interactions

The study of non-covalent interactions is essential for understanding the supramolecular chemistry and crystal packing of a compound.

Hydrogen Bonding Studies

While the presence of a hydroxyl group and a nitrogen atom in the pyridine (B92270) ring of this compound strongly suggests the potential for both intramolecular and intermolecular hydrogen bonding, no specific computational or experimental studies analyzing these interactions have been published. Such studies would typically investigate the geometry and strength of these hydrogen bonds.

Halogen Bonding Characterization

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, the chlorine atom attached to the pyridine ring is the primary halogen bond donor. The strength and directionality of this bond are significantly influenced by the electronic environment of the molecule.

Theoretical studies on similar halogenated heterocyclic compounds demonstrate that the presence of electron-withdrawing groups enhances the halogen bond donor capacity of the halogen atom. The trifluoromethyl group (-CF3) at the 4-position of the pyridine ring in the title compound is a potent electron-withdrawing group. This group's inductive effect increases the positive electrostatic potential (σ-hole) on the outer surface of the chlorine atom, thereby strengthening its ability to form halogen bonds with electron donors such as Lewis bases.

Computational models, particularly Density Functional Theory (DFT), are instrumental in characterizing these interactions. Key parameters that can be computationally determined to describe the nature of the halogen bond include the bond length between the chlorine atom and the electron donor, the bond angle, and the interaction energy. For instance, studies on other chloropyridines have shown that the C-Cl···N or C-Cl···O bond angles are typically linear, around 180°, which is a hallmark of halogen bonding.

| Interaction | Typical Bond Length (Å) | Typical Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| C-Cl···N | 2.8 - 3.2 | -2.0 to -5.0 | DFT (e.g., B3LYP/6-311+G(d,p)) |

| C-Cl···O | 2.9 - 3.4 | -1.5 to -4.0 | DFT (e.g., M06-2X/aug-cc-pVDZ) |

These values represent a general range and the specific characteristics for this compound would require dedicated computational analysis.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular structure and electronic properties. Computational methods, particularly DFT, are powerful tools for predicting the NLO properties of novel compounds.

The key parameters for assessing NLO activity are the dipole moment (μ) and the first-order hyperpolarizability (β). For this compound, the presence of both electron-donating (the -OH group, which can tautomerize to a pyridone) and electron-withdrawing (-Cl and -CF3) groups on the pyridine ring suggests the potential for significant NLO response due to intramolecular charge transfer.

A computational study on the closely related molecule, 2-chloro-4-(trifluoromethyl)pyridine (B1345723), provides valuable insights. researchgate.net Using DFT calculations with the B3LYP/6-311++G(d,p) basis set, the first-order hyperpolarizability was determined to be significantly higher than that of the standard reference material, urea. researchgate.net Another relevant study on 5-(Trifluoromethyl)pyridine-2-thiol also demonstrated considerable NLO properties. journaleras.comjournaleras.com

Based on these findings, it is predicted that this compound will also exhibit notable NLO properties. The calculated NLO parameters for these analogous compounds are summarized in the table below.

| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (x 10-30 esu) | Computational Method |

|---|---|---|---|

| 2-Chloro-4-(trifluoromethyl)pyridine | 1.3844 | 1.67 | B3LYP/6-311++G(d,p) |

| 5-(Trifluoromethyl)pyridine-2-thiol | Not Reported | 3.1878 | B3LYP/6–311+G(d,p) |

| Urea (Reference) | 1.37 | 0.3728 | Experimental |

The larger the β value, the stronger the NLO response. The data from related compounds suggests that this compound is a promising candidate for NLO applications.

Quantitative Structure-Activity Relationships (QSAR) for Environmental Pathways

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties, biological activities, and environmental fate of chemicals based on their molecular structure. For this compound, QSAR models could be employed to predict its persistence, bioaccumulation, and toxicity in the environment.

The environmental pathways of a compound are largely determined by its susceptibility to degradation processes such as hydrolysis, photolysis, and microbial degradation. QSAR models for environmental fate typically use molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

While specific QSAR models for the environmental pathways of this compound have not been reported, general models for fluorinated and chlorinated aromatic compounds can provide an indication of its likely behavior. For instance, the presence of the trifluoromethyl group is known to increase the metabolic stability and persistence of many organic compounds in the environment. The chlorine atom may also contribute to the molecule's resistance to degradation.

Key molecular descriptors that would be relevant for developing a QSAR model for this compound are listed in the table below.

| Descriptor | Predicted Influence on Environmental Persistence | Rationale |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | Higher LogP may lead to greater bioaccumulation. | Indicates the lipophilicity of the compound. |

| HOMO-LUMO Energy Gap | A larger gap generally indicates greater chemical stability. | Relates to the molecule's reactivity. |

| Dipole Moment | Can influence water solubility and interactions with environmental matrices. | Measures the polarity of the molecule. |

| Molecular Weight | Can affect transport and diffusion in the environment. | A fundamental physical property. |

Further research is needed to develop and validate specific QSAR models to accurately predict the environmental fate of this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, preferred shapes, and the dynamics of its interactions with other molecules, such as water or biological macromolecules.

An important aspect of the conformational analysis of this compound is its potential for tautomerism. It can exist in two tautomeric forms: the pyridin-2-ol form and the pyridin-2(1H)-one form. The equilibrium between these two forms is often influenced by the solvent environment. wikipedia.orgwuxibiology.comchemtube3d.com MD simulations can be used to explore the relative stability of these tautomers in different solvents and to understand the energetic barriers for their interconversion.

Although specific MD simulation studies on this compound are not available, studies on similar substituted pyridines can inform our expectations. These simulations would typically track parameters such as dihedral angles, root-mean-square deviation (RMSD), and radial distribution functions to characterize the conformational dynamics. A hypothetical summary of parameters that would be analyzed in an MD simulation is provided below.

| Parameter | Information Gained | Expected Behavior for this compound |

|---|---|---|

| Dihedral Angle Analysis (e.g., C-C-C-F) | Preferred orientation of the trifluoromethyl group. | Likely to show free rotation with some energetic minima. |

| Tautomer Stability | Relative free energies of the pyridin-2-ol and pyridin-2(1H)-one forms. | The pyridin-2(1H)-one form may be more stable in polar solvents. |

| Radial Distribution Function (with solvent) | Solvation structure around the molecule. | Specific hydrogen bonding patterns with water molecules are expected. |

| Root-Mean-Square Deviation (RMSD) | Overall structural stability over time. | Expected to be low for the rigid pyridine core. |

Such simulations would be crucial for a detailed understanding of the dynamic behavior of this compound at the atomic level.

Applications As a Chemical Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Compound Synthesis

The utility of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol as a precursor is rooted in the distinct reactivity of its functional groups. The pyridine (B92270) ring itself is a common scaffold in biologically active compounds. researchgate.netbeilstein-journals.org The chlorine atom at the 6-position is a competent leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of substituents, including amines, alkoxides, and thiolates, to build more elaborate molecular frameworks.

Furthermore, the trifluoromethyl (CF3) group at the 4-position significantly influences the molecule's reactivity. As a potent electron-withdrawing group, it enhances the electrophilicity of the pyridine ring, thereby activating the chlorine atom at the 6-position for nucleophilic displacement. nih.gov The hydroxyl group at the 2-position exists in a tautomeric equilibrium with its keto form, 6-chloro-4-(trifluoromethyl)pyridin-2(1H)-one. This tautomerism presents additional reaction pathways, such as O-alkylation, O-acylation, or N-alkylation, enabling the synthesis of a diverse range of heterocyclic derivatives. nih.gov This dual reactivity is instrumental in constructing complex polycyclic and substituted heterocyclic systems. For example, similar trifluoromethyl pyridine intermediates are used to synthesize bipyridines and other elaborate structures that are staples in various fields of chemistry. sigmaaldrich.comresearchgate.net

| Functional Group | Position | Key Reactions | Synthetic Utility |

|---|---|---|---|

| Chlorine | C6 | Nucleophilic Aromatic Substitution (SNAr) | Introduction of diverse nucleophiles (e.g., -OR, -NR2, -SR) |

| Hydroxyl/Pyridone | C2 | O-Alkylation, N-Alkylation, O-Acylation | Formation of ethers, N-substituted pyridones, and esters |

| Trifluoromethyl | C4 | Electron-withdrawing effect | Activates the ring for SNAr reactions at the C6 position |

Scaffold for Design of Novel Materials

The electronic properties and rigid structure of the trifluoromethylpyridine core make it an attractive scaffold for the development of novel materials with tailored functionalities.

While direct applications of this compound in materials are an emerging area, its structural motifs are highly relevant. Trifluoromethylated heterocyclic compounds are of growing interest in materials science. researchgate.net The incorporation of the trifluoromethyl group can enhance key properties such as thermal stability, metabolic stability, and lipophilicity. researchgate.net By modifying the this compound scaffold, for instance through polymerization or incorporation into larger conjugated systems, it is possible to create functional materials. The strong dipole moment and electron-withdrawing nature of the CF3 group can be used to tune the electronic and photophysical properties of these materials, which could find use in applications such as organic light-emitting diodes (OLEDs) or sensors. The synthesis of derivatives like 4,4′-bis(trifluoromethyl)-2,2′-bipyridine from related precursors highlights the potential to build components for functional materials. sigmaaldrich.com

The pyridine nucleus is a classical component of ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom. this compound and its derivatives are excellent candidates for designing novel ligands. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl/pyridone group at the 2-position are suitably positioned to act as a bidentate chelating ligand, forming stable complexes with a variety of metal ions.

The electronic properties of the ligand can be systematically adjusted by replacing the chlorine atom with other functional groups. The presence of the trifluoromethyl group can also influence the stability and reactivity of the resulting metal complexes. rsc.org Research on isomeric trifluoromethyl-pyridine carboxylic acid complexes with Zinc(II) has shown that such ligands readily form stable coordination compounds. rsc.org Similarly, trifluoromethyl-substituted pyridine-oxazoline ligands have been developed for use in asymmetric catalysis. acs.org These examples underscore the potential of the this compound framework as a versatile platform for creating ligands for catalysis, metal-organic frameworks (MOFs), and biomimetic chemistry.

Intermediate in Agrochemical Development (General Principles)

The most significant and well-documented application of trifluoromethylpyridine derivatives, including this compound, is as key intermediates in the synthesis of modern agrochemicals. nih.govnih.gov

The introduction of a trifluoromethyl group into a pesticide molecule often leads to a marked improvement in its biological activity and physicochemical properties. nih.govresearchgate.net The CF3 group is highly lipophilic, which can enhance the molecule's ability to penetrate biological membranes, and it can block metabolic pathways, increasing the biostability and efficacy of the active ingredient. researchgate.net

The this compound structure serves as a valuable building block for creating new crop protection agents. nih.govresearchgate.net The synthetic strategy typically involves using the chlorine atom at the 6-position as a reactive handle. Through nucleophilic substitution reactions, this chlorine can be displaced by various other molecular fragments to generate a library of candidate compounds for biological screening. This approach allows for the systematic modification of the molecule to optimize its activity against specific pests or weeds while minimizing effects on non-target organisms. Several commercial agrochemicals contain the 4-(trifluoromethyl)pyridine (B1295354) moiety, demonstrating the importance of this structural class. nih.gov For instance, the herbicide pyroxsulam contains a 4-(trifluoromethyl)pyridine substructure. nih.gov This highlights the established role of this chemical framework in the development of effective crop protection solutions.

| Agrochemical | Type | TFMP Core Structure |

|---|---|---|

| Flonicamid (B1672840) | Insecticide | 4-(Trifluoromethyl)nicotinamide derivative |

| Pyroxsulam | Herbicide | 4-(Trifluoromethyl)pyridine derivative |

| Fluazifop-butyl | Herbicide | 5-(Trifluoromethyl)pyridin-2-yloxy derivative |

| Flupyradifurone | Insecticide | 2-Chloro-5-(trifluoromethyl)pyridine derivative |

This table provides examples of the broader class of TFMP agrochemicals to illustrate the importance of the core structure.

Environmental Fate, Degradation Pathways, and Biotransformations

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound in the environment without the involvement of biological organisms. Key mechanisms include photochemical degradation and hydrolysis.

Photochemical Degradation Pathways in Aqueous Solutions

Hydrolysis and Other Chemical Decomposition under Environmental Conditions

Information specifically detailing the hydrolysis and other chemical decomposition pathways of 6-Chloro-4-(trifluoromethyl)pyridin-2-ol under typical environmental conditions is limited. The stability of the pyridine (B92270) ring and the strength of the carbon-chlorine and carbon-trifluoromethyl bonds will largely dictate its susceptibility to hydrolysis. Generally, the presence of electron-withdrawing groups, such as the trifluoromethyl group, can influence the reactivity of the molecule. However, without specific experimental data, the rate and products of hydrolysis for this particular compound remain speculative.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a crucial process in the natural attenuation of environmental contaminants.

Microbial Degradation in Soil and Water Systems

The microbial degradation of pyridine and its derivatives has been the subject of considerable research. While specific studies on this compound are scarce, the broader knowledge of pyridine biodegradation can offer potential insights.

A diverse range of microorganisms capable of degrading pyridine and its derivatives have been isolated from various environments. These include bacteria from genera such as Arthrobacter, Nocardia, Bacillus, Pseudomonas, Rhodococcus, and Alcaligenes. Fungi have also been implicated in the degradation of certain pyridine compounds. For example, a microbial consortium dominated by the bacterial genera Ochrobactrum and Delftia has been shown to degrade 3,5,6-trichloro-2-pyridinol (B117793) (TCP) under anaerobic conditions. It is conceivable that some of these microorganisms, or others with similar enzymatic capabilities, could also metabolize this compound.

Table 1: Examples of Pyridine-Degrading Bacteria

| Genus | Environment of Isolation |

| Arthrobacter | Soil |

| Nocardia | Soil |

| Bacillus | Soil |

| Pseudomonas | Soil, Water |

| Rhodococcus | Soil |

| Alcaligenes | Industrial Wastewater |

| Ochrobactrum | Dryland Soil |

| Delftia | Dryland Soil |

The microbial degradation of pyridine can proceed through both aerobic and anaerobic pathways. Under aerobic conditions, the initial step often involves the hydroxylation of the pyridine ring, followed by ring cleavage. For unsubstituted pyridine, one well-studied pathway in Arthrobacter sp. involves a two-component flavin-dependent monooxygenase that catalyzes the oxidative cleavage of the pyridine ring.

Under anaerobic conditions, the degradation pathways are generally less understood but can involve initial reduction of the pyridine ring before cleavage. Some denitrifying bacteria have been shown to degrade pyridine anaerobically. For the related compound TCP, both reductive and hydrolytic dechlorination mechanisms have been observed during anaerobic biodegradation by a microbial consortium. This suggests that microorganisms in anoxic environments may be capable of removing the chlorine substituent from this compound as a step in its degradation.

Enzymatic Biotransformations of Pyridine Derivatives

The biotransformation of pyridine and its derivatives is a critical process in their environmental degradation, primarily driven by microbial enzymes. Microorganisms have evolved a diverse array of catabolic pathways to break down these N-heterocyclic aromatic compounds. While synthetic chemicals are often resistant to biodegradation, many microbes have developed enzymes capable of catabolizing a wide variety of such compounds, including halogenated ones. nih.gov

Generally, the microbial degradation of the pyridine ring begins with an activation step, typically hydroxylation, which is catalyzed by monooxygenase or dioxygenase enzymes. This initial oxidation makes the stable aromatic ring more susceptible to cleavage. Following hydroxylation, dioxygenases catalyze the cleavage of the pyridine ring, opening it up to further degradation into simpler molecules that can enter central metabolic pathways.

In the case of substituted pyridines, the nature and position of the substituents heavily influence the enzymatic processes. For halogenated pyridines, the initial steps may involve the removal of the halogen atoms, a process known as dehalogenation, which can occur under both aerobic and anaerobic conditions. Reductive dehalogenation is a key mechanism observed in the breakdown of chlorinated pyridinols.

Formation and Persistence of Environmental Transformation Products

The environmental persistence of this compound is expected to be significant due to its halogenated structure. Halogenated organic compounds (HOCs) are known to resist degradation from natural processes like UV light or oxidation and can remain in the environment for decades or even centuries. oup.com

While specific transformation products for this compound are not documented in available literature, parallels can be drawn from the well-studied metabolite 3,5,6-trichloro-2-pyridinol (TCP), the primary degradation product of the pesticide chlorpyrifos. acs.org TCP is classified by the U.S. Environmental Protection Agency (EPA) as persistent and mobile, with a soil half-life ranging from 65 to 360 days. acs.org Its degradation pathways include photolysis and microbial action, which can lead to the formation of dichlorodihydroxypyridine isomers and other reductive dechlorination products. mdpi.com The complete detoxification of TCP involves the breaking of the pyridine ring. acs.org

Given these parallels, potential environmental transformation products of this compound could arise from similar pathways:

Reductive Dechlorination: The chlorine atom could be microbially removed, leading to the formation of 4-(trifluoromethyl)pyridin-2-ol.

Hydroxylation: Additional hydroxyl groups may be added to the pyridine ring.

Ring Cleavage Products: Following initial transformations, the pyridine ring may be cleaved, leading to various aliphatic amine and acid intermediates.